molecular formula C29H40F3N7O7 B12843073 tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B12843073
M. Wt: 655.7 g/mol
InChI Key: RJCIGASTKAWTNS-PMACEKPBSA-N
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Description

tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, guanidino, and oxo groups, as well as a trifluoromethyl-substituted chromenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromenyl moiety, followed by the introduction of the trifluoromethyl group. Subsequent steps involve the formation of the guanidino and amino groups, and finally, the coupling of these intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amino and guanidino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and guanidino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine and guanidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its functional groups enable it to form specific interactions with biological targets, making it a valuable tool for probing biological systems.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for use in the production of high-value products.

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7

Properties

Molecular Formula

C29H40F3N7O7

Molecular Weight

655.7 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C29H40F3N7O7/c1-15(2)11-19(38-27(44)46-28(3,4)5)25(43)37-14-22(40)39(20(24(33)42)7-6-10-36-26(34)35)16-8-9-17-18(29(30,31)32)13-23(41)45-21(17)12-16/h8-9,12-13,15,19-20H,6-7,10-11,14H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H4,34,35,36)/t19-,20-/m0/s1

InChI Key

RJCIGASTKAWTNS-PMACEKPBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C(CCCN=C(N)N)C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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